molecular formula C5H2F2IN B1312928 2,3-Difluoro-4-iodopyridine CAS No. 851386-34-0

2,3-Difluoro-4-iodopyridine

Cat. No. B1312928
CAS RN: 851386-34-0
M. Wt: 240.98 g/mol
InChI Key: AIXBVJWFQNYGJA-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-iodopyridine is a pyridine derivative . It is a colorless or white to yellow to brown solid or liquid . The molecular formula is C5H2F2IN .


Synthesis Analysis

The synthesis of 2,3-Difluoro-4-iodopyridine involves various methods. One method involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF . Another method involves the deamination reaction of 2-hydrazino-3,6-difluropyridine in the presence of NaOH .


Molecular Structure Analysis

The molecular weight of 2,3-Difluoro-4-iodopyridine is 240.98 . The InChI code is 1S/C5H2F2IN/c6-4-3 (8)1-2-9-5 (4)7/h1-2H .


Physical And Chemical Properties Analysis

2,3-Difluoro-4-iodopyridine has a melting point of 66-68 °C and a boiling point of 213 °C . It has a density of 2.129 . The storage temperature is under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

Synthesis and Reactivity

2,3-Difluoro-4-iodopyridine has been studied for its reactivity and use in the synthesis of various compounds. For instance, Banks et al. (1977) detailed the synthesis of 3-chlorotrifluoro- and 3,5-dichlorodifluoro-4-iodopyridine, which are derivatives of 2,3-difluoro-4-iodopyridine. These compounds can be transformed into bipyridyls and their analogues through specific chemical reactions, highlighting their versatility in synthesis applications (Banks, Haszeldine, & Phillips, 1977).

Another study by Banks et al. (1967) discussed the synthesis of 2,3,5,6-tetrafluoro-4-iodopyridine, a closely related compound, and its conversion into various organometallic compounds, demonstrating its utility in forming complex structures (Banks, Haszeldine, Phillips, & Young, 1967).

Structural Studies

Single-crystal X-ray diffraction studies have been conducted on derivatives of 2,3-difluoro-4-iodopyridine. Peloquin et al. (2019) examined the structure of 3,5-difluoro-2,6-bis(4-iodophenoxy)-4-phenoxypyridine, a compound based on 2,3-difluoro-4-iodopyridine, revealing intricate halogen bonding interactions. This study provides valuable insights into the structural characteristics of these compounds (Peloquin et al., 2019).

Photophysical and Electrochemical Properties

Research into the photophysical and electrochemical properties of compounds related to 2,3-difluoro-4-iodopyridine has also been conducted. Dedeian et al. (2005) investigated mixed (difluoro)phenylpyridine/(difluoro)phenylpyrazole tris-cyclometalated iridium complexes, exploring the impact of fluorination and the pyridine/pyrazole ratio on their emission and electrochemical properties (Dedeian, Shi, Shepherd, Forsythe, & Morton, 2005).

Safety and Hazards

2,3-Difluoro-4-iodopyridine is classified as an irritant . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . The safety information includes hazard statements H315-H319-H335 and precautionary statements P261-P305+P351+P338 .

Future Directions

Fluoropyridines, including 2,3-Difluoro-4-iodopyridine, have potential applications in various fields. They are used as molecular scaffolds for active pharmaceutical ingredients (APIs) and substrates for synthetic chemistry . They are also used in the search for new agricultural products having improved physical, biological, and environmental properties . The interest toward development of fluorinated chemicals has been steadily increased .

properties

IUPAC Name

2,3-difluoro-4-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F2IN/c6-4-3(8)1-2-9-5(4)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXBVJWFQNYGJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1I)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40466207
Record name 2,3-DIFLUORO-4-IODOPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-4-iodopyridine

CAS RN

851386-34-0
Record name 2,3-DIFLUORO-4-IODOPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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